molecular formula C11H13ClOS2 B14052362 1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-2-one

1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14052362
M. Wt: 260.8 g/mol
InChI Key: RTZVFKYGJBHXJW-UHFFFAOYSA-N
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Description

1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of a chloropropanone group attached to a phenyl ring substituted with two methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-2-one typically involves the reaction of 2,5-bis(methylthio)benzene with a chloropropanone derivative under specific conditions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product’s high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as a solvent, room temperature.

    Reduction: NaBH4, LiAlH4, ethanol or ether as solvents, low temperature.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperature.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylthio)phenyl)-3-chloropropan-2-one: Similar structure but with different substituents.

    1-(2,5-Bis(ethylthio)phenyl)-3-chloropropan-2-one: Ethylthio groups instead of methylthio groups.

Uniqueness

1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H13ClOS2

Molecular Weight

260.8 g/mol

IUPAC Name

1-[2,5-bis(methylsulfanyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H13ClOS2/c1-14-10-3-4-11(15-2)8(6-10)5-9(13)7-12/h3-4,6H,5,7H2,1-2H3

InChI Key

RTZVFKYGJBHXJW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)SC)CC(=O)CCl

Origin of Product

United States

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